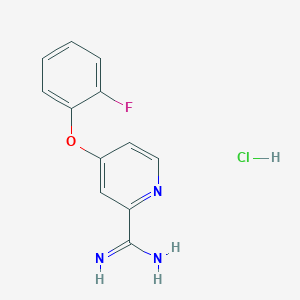
1-(2-Bromophenylsulfonyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromophenylsulfonyl)azetidine is a chemical compound with the molecular formula C9H10BrNO2S. It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a bromophenylsulfonyl group attached to the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar heterocycles .
Méthodes De Préparation
The synthesis of 1-(2-Bromophenylsulfonyl)azetidine can be achieved through several methods. . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges. Another method involves the one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation, using alumina as a solid support
Analyse Des Réactions Chimiques
1-(2-Bromophenylsulfonyl)azetidine undergoes various chemical reactions due to its strained ring structure. Some of the common reactions include:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions, leading to different functionalized derivatives.
Cycloaddition Reactions: The azetidine ring can participate in cycloaddition reactions, forming larger ring systems
Common reagents used in these reactions include nucleophiles for substitution, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2-Bromophenylsulfonyl)azetidine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: Used in the synthesis of polymers and materials with specific properties
Mécanisme D'action
The mechanism by which 1-(2-Bromophenylsulfonyl)azetidine exerts its effects is not well-documented. its reactivity is primarily driven by the ring strain of the azetidine ring, which makes it susceptible to various chemical transformations. The molecular targets and pathways involved would depend on the specific application and the nature of the interactions with other molecules.
Comparaison Avec Des Composés Similaires
1-(2-Bromophenylsulfonyl)azetidine can be compared with other azetidines and sulfonyl-containing compounds. Some similar compounds include:
- 1-(4-Fluorophenylsulfonyl)azetidine
- 3-(4-Chlorophenoxy)azetidine
- 3-(4-Methylphenoxy)azetidine
- 3-(2-(Trifluoromethyl)phenyl)azetidine hydrochloride
These compounds share the azetidine ring structure but differ in the substituents attached to the ring. The presence of different substituents can significantly impact the reactivity and applications of these compounds, highlighting the uniqueness of this compound.
Propriétés
Numéro CAS |
1359705-87-5 |
|---|---|
Formule moléculaire |
C9H10BrNO2S |
Poids moléculaire |
276.15 g/mol |
Nom IUPAC |
1-(2-bromophenyl)sulfonylazetidine |
InChI |
InChI=1S/C9H10BrNO2S/c10-8-4-1-2-5-9(8)14(12,13)11-6-3-7-11/h1-2,4-5H,3,6-7H2 |
Clé InChI |
BRYAESLNJAKROL-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C1)S(=O)(=O)C2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-Phenyl-2-[(prop-2-en-1-yl)oxy]quinazolin-4(3H)-one](/img/structure/B11849000.png)
![Oxetan-3-ylmethyl [1,1'-biphenyl]-3-carboxylate](/img/structure/B11849004.png)
![N,N'-[Ethenyl(methyl)silanediyl]bis(N-propylacetamide)](/img/structure/B11849007.png)

![6-[(2,6-Dimethylquinolin-4-yl)amino]hexanenitrile](/img/structure/B11849034.png)




